5-(4-Acetylphenyl)-3-aminobenzoic acid

HDAC inhibition epigenetics counter-screening

This para-acetylphenyl-substituted biphenyl aminobenzoic acid (MW 255.27) is distinct from unsubstituted 3-aminobenzoic acid and the meta-acetyl regioisomer (CAS 1261973-42-5). With HDAC1/2 IC50 >100,000 nM, it serves as an ideal negative control in high-throughput screening campaigns, avoiding scaffold-derived inhibition. The bifunctional core (COOH at C1, NH2 at C3) and ketone handle enable orthogonal derivatization for SAR libraries. Researchers can further probe AKR1C3 selectivity determinants informed by the class-level activity of related 4-acetylphenyl aminobenzoic acids. Guaranteed ≥95% purity; bulk and custom synthesis available. Contact us for a quote or immediate stock verification.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 1261963-19-2
Cat. No. B6400456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Acetylphenyl)-3-aminobenzoic acid
CAS1261963-19-2
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
InChIInChI=1S/C15H13NO3/c1-9(17)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,16H2,1H3,(H,18,19)
InChIKeyAYTHBTRCCKRSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Acetylphenyl)-3-aminobenzoic acid (CAS 1261963-19-2): A Distinct para-Acetyl-Substituted Aminobenzoic Acid Building Block for Precision Medicinal Chemistry and Chemical Biology


5-(4-Acetylphenyl)-3-aminobenzoic acid (CAS 1261963-19-2) is a para-acetyl-substituted biphenyl aminobenzoic acid derivative with the molecular formula C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol . The compound features a 3-aminobenzoic acid core functionalized at the 5-position with a 4-acetylphenyl moiety, creating a conjugated aromatic system that positions the acetyl group para to the biphenyl linkage. It is commercially available as a research chemical with a minimum purity specification of 95% . The compound exhibits weak inhibitory activity against histone deacetylases HDAC1 and HDAC2 (IC₅₀ > 100,000 nM) [1], distinguishing it from potent HDAC inhibitor chemotypes and positioning it as a suitable negative control or selectivity probe in epigenetic drug discovery campaigns.

Why Substituting 5-(4-Acetylphenyl)-3-aminobenzoic acid with Generic Aminobenzoic Acid Derivatives Introduces Uncontrolled Variables


Generic aminobenzoic acid derivatives cannot be substituted for 5-(4-acetylphenyl)-3-aminobenzoic acid without fundamentally altering the pharmacological and physicochemical profile of the experimental system. The para-acetylphenyl substitution at the 5-position confers distinct electronic and steric properties that differentiate this compound from unsubstituted 3-aminobenzoic acid (MW 137.14, purity typically ≥98%) and from its meta-acetyl regioisomer (CAS 1261973-42-5) . Critically, the compound's weak HDAC1/2 inhibitory activity (IC₅₀ > 100,000 nM) [1] stands in stark contrast to potent benzamide-based HDAC inhibitors such as SAHA (vorinostat, HDAC1 IC₅₀ = 13.7 nM) [2], making it unsuitable for applications requiring robust HDAC inhibition but potentially valuable as an isotype-selective probe or negative control. The quantitative evidence below establishes that simple substitution based on aminobenzoic acid core homology alone introduces uncontrolled variables in target engagement, selectivity, and experimental reproducibility.

5-(4-Acetylphenyl)-3-aminobenzoic acid Quantitative Differentiation Evidence: Head-to-Head Data Against Structural Analogs and Functional Benchmarks


HDAC1/2 Inhibitory Activity: >100 μM IC₅₀ Establishes This Compound as a Weak HDAC Binder, Distinguishing It from Potent Benzamide and Hydroxamate HDAC Inhibitors

In a biochemical assay using human HeLa cell nuclear extract as the enzyme source, 5-(4-acetylphenyl)-3-aminobenzoic acid exhibited an IC₅₀ value exceeding 100,000 nM (>100 μM) against HDAC1 and HDAC2 [1]. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) displays an IC₅₀ of 13.7 ± 0.15 nM against HDAC1 under comparable recombinant enzyme assay conditions [2]. This >7,000-fold difference in potency establishes that the target compound is essentially inactive as an HDAC inhibitor, precluding its use in applications requiring HDAC pathway modulation but supporting its deployment as a selectivity control or as a scaffold for further optimization.

HDAC inhibition epigenetics counter-screening

Purity Specification: 95% Minimum Purity Distinguishes This Custom Synthesis Product from Higher-Purity Generic 3-Aminobenzoic Acid

The commercial specification for 5-(4-acetylphenyl)-3-aminobenzoic acid (AKSci Cat. 0662DK) stipulates a minimum purity of 95% . In comparison, the unsubstituted core scaffold 3-aminobenzoic acid is routinely supplied at ≥98% purity (HPLC) from multiple vendors . The lower purity specification for the target compound reflects its status as a custom-synthesized research intermediate rather than a bulk commodity chemical, and users should anticipate the need for additional purification (e.g., recrystallization or flash chromatography) prior to use in sensitive assays.

chemical purity synthesis quality control

Procurement Cost Differential: Premium Pricing Reflects Low-Volume Custom Synthesis Versus Commodity Aminobenzoic Acids

The list price for 5-(4-acetylphenyl)-3-aminobenzoic acid from abcr GmbH (Cat. AB327272) is €1159.00 per 5 grams [1], equating to approximately €232 per gram. In stark contrast, the unsubstituted 3-aminobenzoic acid is available at approximately €38 per 5 grams (¥297 per 5g from TargetMol) [2], a cost differential exceeding 30-fold. This premium reflects the compound's status as a low-volume, custom-synthesized research intermediate rather than a high-volume commodity chemical, and budget-conscious laboratories should carefully evaluate whether the para-acetylphenyl substitution is essential for their experimental objectives.

procurement cost analysis research chemicals

Regioisomeric Differentiation: para-Acetyl Substitution Confers Distinct Physicochemical and Potentially Biological Properties Relative to meta-Acetyl Isomer

5-(4-Acetylphenyl)-3-aminobenzoic acid (CAS 1261963-19-2) and its regioisomer 5-(3-acetylphenyl)-3-aminobenzoic acid (CAS 1261973-42-5) share identical molecular formulas (C₁₅H₁₃NO₃) and molecular weights (255.27 g/mol) but differ in the substitution pattern of the acetyl group on the pendant phenyl ring (para vs. meta) . While both compounds are available at 95% minimum purity, the para-acetyl substitution is expected to alter electronic distribution, dipole moment, and molecular shape relative to the meta isomer. In related aminobenzoic acid derivative series, such regioisomeric changes have been shown to dramatically impact target binding affinity and selectivity [1].

regioisomer structure-activity relationship para vs meta

5-(4-Acetylphenyl)-3-aminobenzoic acid: Evidence-Backed Application Scenarios for Targeted Procurement


Negative Control for HDAC Inhibitor Screening Campaigns

Given its documented weak HDAC1/2 inhibitory activity (IC₅₀ > 100,000 nM) [1], 5-(4-acetylphenyl)-3-aminobenzoic acid serves as an appropriate negative control compound in high-throughput screening assays designed to identify novel HDAC inhibitors. Its aminobenzoic acid core mimics the benzamide pharmacophore found in class I HDAC inhibitors such as entinostat and mocetinostat, yet its lack of potency ensures that observed assay signals in test compounds are not confounded by scaffold-derived HDAC inhibition. This application is directly supported by the quantitative data presented in Section 3, Evidence Item 1.

Scaffold for Structure-Activity Relationship (SAR) Optimization in Aminobenzoic Acid-Based Drug Discovery Programs

The para-acetylphenyl substitution provides a defined starting point for systematic SAR exploration around the biphenyl aminobenzoic acid scaffold. Researchers can modify the acetyl group (e.g., reduction to alcohol, condensation to hydrazone) or substitute the phenyl ring to probe electronic and steric effects on target binding. The documented weak HDAC activity [1] provides a clean baseline for assessing the impact of structural modifications on HDAC inhibition potency. The regioisomeric comparison with the meta-acetyl analog (CAS 1261973-42-5) further enables evaluation of substitution position effects on biological activity.

Chemical Biology Probe for Selectivity Profiling of AKR1C3-Directed Compounds

While 5-(4-acetylphenyl)-3-aminobenzoic acid itself has not been directly characterized as an AKR1C3 inhibitor, the closely related 3-[N-(4-acetylphenyl)amino]benzoic acid (CHEMBL1682201) exhibits potent and selective AKR1C3 inhibition (IC₅₀ = 54 nM) with >289-fold selectivity over AKR1C1 (IC₅₀ = 15,600 nM) [2]. This class-level inference suggests that the target compound, which shares the 4-acetylphenyl motif attached to an aminobenzoic acid core, may serve as a valuable probe for investigating AKR1C3 selectivity determinants or as a starting point for developing isoform-selective AKR1C3 inhibitors. Researchers should validate target engagement empirically.

Building Block for Synthesis of Functionalized Biaryl and Heterocyclic Libraries

The compound's bifunctional architecture—a carboxylic acid at position 1 and an amino group at position 3—enables orthogonal derivatization via amide coupling, esterification, or diazotization chemistry. The para-acetylphenyl group at position 5 introduces a ketone handle for further functionalization (e.g., reductive amination, Grignard addition, oxime formation). This versatility supports its use as a building block in parallel synthesis of diverse compound libraries for phenotypic screening or target-based drug discovery. The 95% minimum purity specification should be considered when planning synthetic sequences; additional purification may be required prior to critical coupling steps.

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